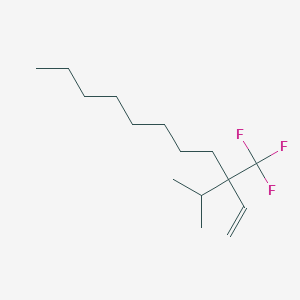

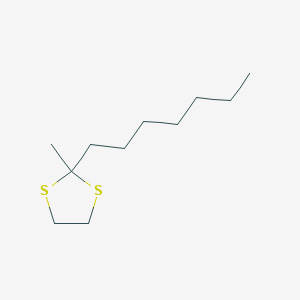

(2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,6R)-2-ciclohexil-6-(metoximetil)-3,6-dihidro-2H-pirano es un compuesto químico que ha suscitado un gran interés en la investigación científica debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto es un derivado de la ketamina, conocido por sus efectos antidepresivos de acción rápida sin los efectos secundarios disociativos que suelen asociarse a la ketamina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (2R,6R)-2-ciclohexil-6-(metoximetil)-3,6-dihidro-2H-pirano implica varios pasos. Un método común incluye la preparación de ®-norketamina mediante resolución quiral a partir de norketamina racémica utilizando ácido L-pirroglutamico . Esto va seguido de modificaciones químicas adicionales para obtener el compuesto deseado.

Métodos de producción industrial: Los métodos de producción industrial para este compuesto aún están en desarrollo, con una investigación en curso centrada en optimizar el proceso de síntesis para que sea más eficiente y rentable. Los métodos actuales implican el uso de técnicas avanzadas de resolución quiral y reactivos de alta pureza para garantizar la producción del compuesto en su forma enantiomérica deseada .

Análisis de las reacciones químicas

Tipos de reacciones: (2R,6R)-2-ciclohexil-6-(metoximetil)-3,6-dihidro-2H-pirano experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Las reacciones suelen tener lugar en condiciones controladas, incluyendo temperaturas específicas y niveles de pH, para garantizar las transformaciones químicas deseadas .

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir formas desoxigenadas del compuesto .

Aplicaciones en la investigación científica

Química: En química, (2R,6R)-2-ciclohexil-6-(metoximetil)-3,6-dihidro-2H-pirano se utiliza como precursor para sintetizar otras moléculas complejas. Su estructura única permite diversas modificaciones químicas, lo que lo convierte en una herramienta valiosa en la síntesis orgánica .

Biología: En la investigación biológica, este compuesto ha mostrado potencial como antidepresivo. Los estudios han demostrado su capacidad para modular la síntesis de proteínas y la plasticidad sináptica, que son cruciales para las funciones cognitivas y la memoria .

Medicina: En medicina, (2R,6R)-2-ciclohexil-6-(metoximetil)-3,6-dihidro-2H-pirano se está investigando por su potencial para tratar la depresión y otros trastornos del estado de ánimo. Sus efectos antidepresivos de acción rápida, junto con un menor riesgo de efectos secundarios, lo convierten en un candidato prometedor para su uso terapéutico .

Industria: Sus propiedades únicas lo convierten en un activo valioso en diversos procesos industriales .

Análisis De Reacciones Químicas

Types of Reactions: (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis .

Biology: In biological research, this compound has shown potential as an antidepressant. Studies have demonstrated its ability to modulate protein synthesis and synaptic plasticity, which are crucial for cognitive functions and memory .

Medicine: In medicine, this compound is being investigated for its potential to treat depression and other mood disorders. Its rapid-acting antidepressant effects, coupled with a lower risk of side effects, make it a promising candidate for therapeutic use .

Industry: Its unique properties make it a valuable asset in various industrial processes .

Mecanismo De Acción

El mecanismo de acción de (2R,6R)-2-ciclohexil-6-(metoximetil)-3,6-dihidro-2H-pirano implica su interacción con dianas y vías moleculares específicas. Se ha demostrado que activa las vías de señalización de la cinasa regulada por señales extracelulares 1/2 (ERK1/2), el objetivo mecánico de la rapamicina (mTOR) y la cinasa 1 p70S6 (S6K1)/proteína ribosómica S6 . Estas vías son cruciales para regular la síntesis de proteínas, la plasticidad sináptica y las funciones de la memoria.

Comparación Con Compuestos Similares

Compuestos similares:

- (2R,6R)-hidroxynorketamina

- (2S,6S)-hidroxynorketamina

- (R,S)-ketamina

Singularidad: En comparación con compuestos similares, (2R,6R)-2-ciclohexil-6-(metoximetil)-3,6-dihidro-2H-pirano destaca por sus propiedades estructurales únicas y su menor riesgo de efectos secundarios. Mientras que la (R,S)-ketamina es conocida por sus efectos antidepresivos rápidos, también se asocia a efectos secundarios disociativos. En contraste, (2R,6R)-2-ciclohexil-6-(metoximetil)-3,6-dihidro-2H-pirano ofrece beneficios terapéuticos similares sin estos efectos adversos .

Conclusión

(2R,6R)-2-ciclohexil-6-(metoximetil)-3,6-dihidro-2H-pirano es un compuesto con un potencial significativo en diversos campos, incluyendo la química, la biología, la medicina y la industria. Sus propiedades únicas y su menor riesgo de efectos secundarios lo convierten en un candidato prometedor para futuras investigaciones y desarrollo.

Propiedades

Número CAS |

674336-27-7 |

|---|---|

Fórmula molecular |

C13H22O2 |

Peso molecular |

210.31 g/mol |

Nombre IUPAC |

(2R,6R)-2-cyclohexyl-6-(methoxymethyl)-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C13H22O2/c1-14-10-12-8-5-9-13(15-12)11-6-3-2-4-7-11/h5,8,11-13H,2-4,6-7,9-10H2,1H3/t12-,13-/m1/s1 |

Clave InChI |

XJDUSKHGFRSAKA-CHWSQXEVSA-N |

SMILES isomérico |

COC[C@H]1C=CC[C@@H](O1)C2CCCCC2 |

SMILES canónico |

COCC1C=CCC(O1)C2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)

![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)

![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)

![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)